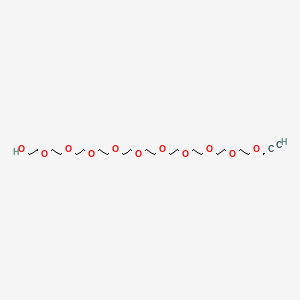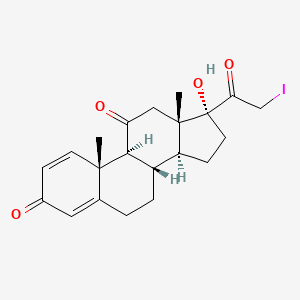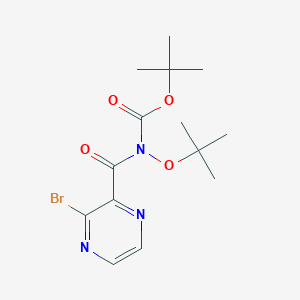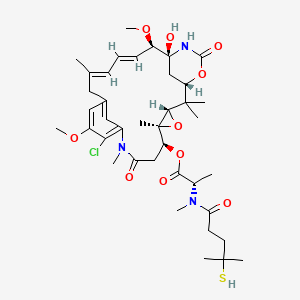
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, ending with a hydroxyl group. This compound is part of the polyethylene glycol (PEG) family, known for its versatility and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol or amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization. Catalysts like potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the system. The process is carefully monitored to maintain the desired molecular weight and polydispersity index. The final product is then purified through distillation or other separation techniques to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, amines.
Scientific Research Applications
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound’s long chain structure allows it to form stable complexes with other molecules, enhancing its solubility and bioavailability. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polymer with a similar structure but derived from tetrahydrofuran.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol is unique due to its specific chain length and the presence of an alkyne group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C23H44O11 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H44O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1,24H,3-23H2 |
InChI Key |
YMXJRYITKUOBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)




